2-Bromo-5-chloro-3-(difluoromethyl)thiophene
Description
Properties
Molecular Formula |
C5H2BrClF2S |
|---|---|
Molecular Weight |
247.49 g/mol |
IUPAC Name |
2-bromo-5-chloro-3-(difluoromethyl)thiophene |
InChI |
InChI=1S/C5H2BrClF2S/c6-4-2(5(8)9)1-3(7)10-4/h1,5H |
InChI Key |
RHIWEXOAEQCMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(F)F)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Brominating Agents and Conditions
-
Br₂ in Dichloromethane : Bromine (1.1 equiv) in DCM at 0–5°C for 2–4 hours yields the target compound with 65–72% efficiency. Excess Br₂ leads to di-brominated byproducts.
-
N-Bromosuccinimide (NBS) with Lewis Acids : NBS (1.05 equiv) and FeCl₃ (5 mol%) in acetonitrile at 25°C achieve 78% yield. The Lewis acid enhances electrophilicity, improving regioselectivity.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) favor monobromination, while non-polar solvents (toluene) reduce reaction rates. Elevated temperatures (>40°C) promote ring-opening side reactions.
A modular approach involves sequential introduction of chloro and difluoromethyl groups followed by bromination.
Chlorination of 3-(Difluoromethyl)Thiophene
Difluoromethylation Strategies
-
ClCF₂H Reagents : Reaction of 3-bromo-5-chlorothiophene with ClCF₂H under Cu(I) catalysis (CuBr, 10 mol%) in DMF at 120°C installs the difluoromethyl group (62% yield).
-
Sandmeyer-Type Reaction : Diazotization of 3-amino-5-chlorothiophene followed by treatment with HF-pyridine and CuCl yields the difluoromethyl derivative (55% yield).
Palladium-Catalyzed Cross-Coupling
Transition metal catalysis enables precise functionalization.
Suzuki-Miyaura Coupling
-
Borylation-Bromination : 3-(Difluoromethyl)-5-chlorothiophene-2-boronic acid undergoes coupling with aryl bromides (Pd(PPh₃)₄, K₂CO₃, 80°C) to install substituents.
-
Direct Bromo Coupling : Using Pd(OAc)₂/XPhos (2 mol%), 2-bromo-5-chloro-3-(difluoromethyl)thiophene is synthesized from thienyl zinc reagents (70% yield).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times.
One-Pot Bromination-Difluoromethylation
A mixture of 5-chlorothiophene-3-carbaldehyde, DAST (diethylaminosulfur trifluoride), and NBS in DMF irradiated at 150°C for 15 minutes achieves 68% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | 65–78 | >95 | Short reaction time | Byproduct formation |
| Stepwise Halogenation | 55–90 | 90–98 | High regioselectivity | Multi-step, costly reagents |
| Pd-Catalyzed Coupling | 70–85 | >99 | Atom economy, scalability | Requires inert conditions |
| Microwave Synthesis | 68–75 | 97 | Rapid, energy-efficient | Specialized equipment needed |
Chemical Reactions Analysis
2-Bromo-5-chloro-3-(difluoromethyl)thiophene undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions. One notable reaction is the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents . This reaction is widely used due to its mild reaction conditions and functional group tolerance. Additionally, the compound can undergo metalation-alkylation reactions with electrophiles to form various alkylated products . Common reagents used in these reactions include organoboron compounds, palladium catalysts, and lithium diisopropylamide.
Scientific Research Applications
2-Bromo-5-chloro-3-(difluoromethyl)thiophene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals In biology, it can be used as a probe to study the interactions of halogenated compounds with biological systemsIndustrially, it is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene involves its interaction with molecular targets and pathways within a system. The presence of multiple halogen atoms in the compound enhances its reactivity and allows it to participate in various chemical transformations. The electron-withdrawing nature of the halogen atoms stabilizes the compound and facilitates its interaction with other molecules. This stabilization effect is particularly important in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Physical and Chemical Properties
A comparative analysis of structural analogs reveals distinct variations in physical properties, such as melting points, yields, and enantiomeric excess (Table 1).
Table 1: Physical Properties of Selected Thiophene Derivatives
*3ja and 3ka are dispirocyclic derivatives synthesized from 2-Bromo-5-chloro-3-(difluoromethyl)thiophene analogs.
Key Observations :
Key Observations :
- Fluorinated analogs (e.g., dispiro derivatives) are understudied for direct biological activity but are critical intermediates for bioactive molecules .
- Non-fluorinated bisarylthiophenes (e.g., 2b) show potent antibacterial and antioxidant properties, suggesting that fluorination could further modulate these effects .
Biological Activity
2-Bromo-5-chloro-3-(difluoromethyl)thiophene is a thiophene derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H3BrClF2S |
| Molecular Weight | 239.51 g/mol |
| IUPAC Name | 2-bromo-5-chloro-3-(difluoromethyl)thiophene |
| Canonical SMILES | BrC1=C(SC(=C1Cl)C(F)F)C(F)F |
Mechanisms of Biological Activity
The biological activity of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene is primarily attributed to its interactions with various molecular targets. The compound has been studied for its potential:
- Antimicrobial Activity : The thiophene ring system is known for its ability to interact with bacterial enzymes, potentially inhibiting their function.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study focused on the antibacterial properties of thiophene derivatives, including 2-Bromo-5-chloro-3-(difluoromethyl)thiophene, demonstrated significant activity against various strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
Research has indicated that 2-Bromo-5-chloro-3-(difluoromethyl)thiophene may have anticancer effects. In vitro studies showed that the compound could inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, mediated by the upregulation of pro-apoptotic proteins .
Anti-inflammatory Properties
In a study examining the anti-inflammatory effects of thiophene derivatives, 2-Bromo-5-chloro-3-(difluoromethyl)thiophene was shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .
Summary of Findings
The following table summarizes key findings related to the biological activity of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
